1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one
Descripción
The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one features a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 3-phenylpropan-1-one moiety at position 3.
Propiedades
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(9-6-14-4-2-1-3-5-14)20-10-11-21-16(13-20)12-17(19-21)15-7-8-15/h1-5,12,15H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFPJLKVFTZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate.
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2. Allosteric modulators bind to a site on the receptor separate from the active site, influencing receptor activity indirectly. As a negative modulator, this compound decreases the receptor’s response to glutamate.
Biochemical Pathways
The mGluR2 receptor is involved in various biochemical pathways in the CNS. It plays a crucial role in modulating synaptic transmission and neuronal excitability by binding to glutamate. This receptor is also involved in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies.
Pharmacokinetics
The compound demonstrated poor pharmacokinetics with high in vivo clearance in mice. Its cyclic form showed improved plasma exposure. This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be improved by modifying its structure.
Result of Action
The result of the compound’s action as a negative allosteric modulator of mGluR2 is a decrease in the receptor’s response to glutamate. This can lead to changes in synaptic transmission and neuronal excitability, potentially impacting various neurological disorders.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s structure can be affected by pH conditions, as it forms a cyclic structure under basic conditions and at pH 7.4 in phosphate buffer. This structural change can impact the compound’s pharmacokinetics and its interaction with its target.
Análisis Bioquímico
Biochemical Properties
The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one has been identified as a potential modulator of HBV capsid assembly. It interacts with the HBV capsid, potentially influencing the assembly process.
Cellular Effects
In cellular contexts, this compound has shown promising anti-HBV activity. It appears to influence cell function by impacting cell signaling pathways related to HBV capsid assembly. The compound’s impact on gene expression and cellular metabolism is currently under study.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules involved in HBV capsid assembly.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has acceptable oral PK profiles.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one appear to vary with dosage.
Metabolic Pathways
The metabolic pathways that 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one is involved in are currently under study. It is believed to interact with enzymes or cofactors involved in HBV capsid assembly.
Transport and Distribution
It is believed to interact with certain transporters or binding proteins.
Actividad Biológica
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one is a complex organic compound belonging to the class of pyrazolopyrazines. Its unique structure, featuring a cyclopropyl group and a dihydropyrazolo core, suggests significant potential for various biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H21N3O
- Molecular Weight : 247.342 g/mol
- Purity : Typically around 95% .
Research indicates that this compound may act as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can influence the glutamatergic system in the central nervous system, potentially offering therapeutic effects for conditions such as anxiety and schizophrenia . Additionally, it has shown inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications .
Biological Activities
The biological activities associated with 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one include:
- Cytotoxicity : Investigations into related pyrazole compounds have shown varying degrees of cytotoxicity against cancer cell lines. The cytotoxic profile is crucial for evaluating potential anticancer properties .
- Antiparasitic Activity : Similar compounds have demonstrated effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating potential for further exploration in parasitic disease treatment .
- Anti-inflammatory Properties : The compound's structural analogs have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are important targets in inflammatory diseases .
Research Findings and Case Studies
A summary of relevant studies is presented below:
Structural Comparisons
The unique structural features of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one can be compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Lacks cyclopropyl group | Modulates mGluR2 |
| Pyrazole Derivatives | General pyrazole framework | Antitumor activity varies widely |
| Aldose Reductase Inhibitors | Various structures | Management of diabetic complications |
These comparisons highlight the distinctiveness of the compound due to its specific modifications that confer unique biological activities.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Research Findings and Limitations
- Synthetic Challenges : Yields for dihydropyrazolo-pyrazine derivatives vary widely (43–85%), influenced by substituent complexity and purification methods (e.g., silica gel chromatography vs. ultrasonic-assisted synthesis) .
- Structural Diversity : The nitro-substituted dihydropyrazolo-pyrimidines () demonstrate the scaffold’s adaptability for further functionalization, such as reduction to purine-like structures .
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
